

# An In-Depth Technical Guide to Ethyl 1-aminocyclohexanecarboxylate

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## Compound of Interest

Compound Name: Ethyl 1-aminocyclohexanecarboxylate

Cat. No.: B168046

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CAS Number: 1664-34-2

This technical guide provides a comprehensive overview of **Ethyl 1-aminocyclohexanecarboxylate**, a versatile building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and potential applications.

## Chemical Properties and Data

**Ethyl 1-aminocyclohexanecarboxylate** is a cyclic amino acid ester with the molecular formula C<sub>9</sub>H<sub>17</sub>NO<sub>2</sub>. Below is a summary of its key chemical and physical properties.

Property	Value	Reference
CAS Number	1664-34-2	
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub>	
Molecular Weight	171.24 g/mol	
Boiling Point	110 °C @ 15 Torr	
Density	1.028 g/cm <sup>3</sup>	
Refractive Index	1.472	

# Synthesis of Ethyl 1-aminocyclohexanecarboxylate

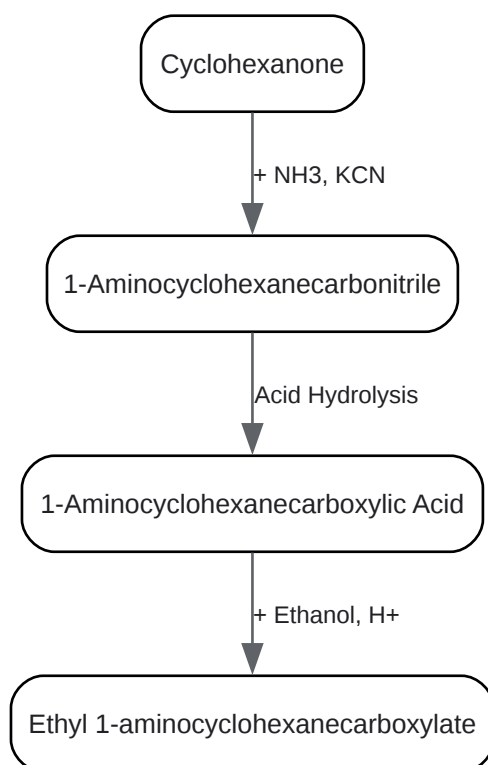
The synthesis of **Ethyl 1-aminocyclohexanecarboxylate** can be achieved through established organic chemistry reactions, primarily the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize cyclohexanone as the starting material.

## Strecker Synthesis

The Strecker synthesis is a two-step process that produces an alpha-amino acid from an aldehyde or ketone.<sup>[1]</sup>

Experimental Protocol:

- Formation of  $\alpha$ -aminonitrile:
  - In a well-ventilated fume hood, cyclohexanone is reacted with ammonia (or an ammonium salt such as ammonium chloride) and a cyanide source (e.g., potassium cyanide or sodium cyanide) in a suitable solvent like methanol or ethanol.<sup>[2]</sup>
  - The reaction mixture is stirred at room temperature. The imine formed in situ is then attacked by the cyanide ion to yield 1-aminocyclohexanecarbonitrile.<sup>[3]</sup>
- Hydrolysis and Esterification:
  - The resulting  $\alpha$ -aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding 1-aminocyclohexanecarboxylic acid.
  - Finally, the carboxylic acid is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce **Ethyl 1-aminocyclohexanecarboxylate**.



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Caption: Strecker Synthesis Workflow.

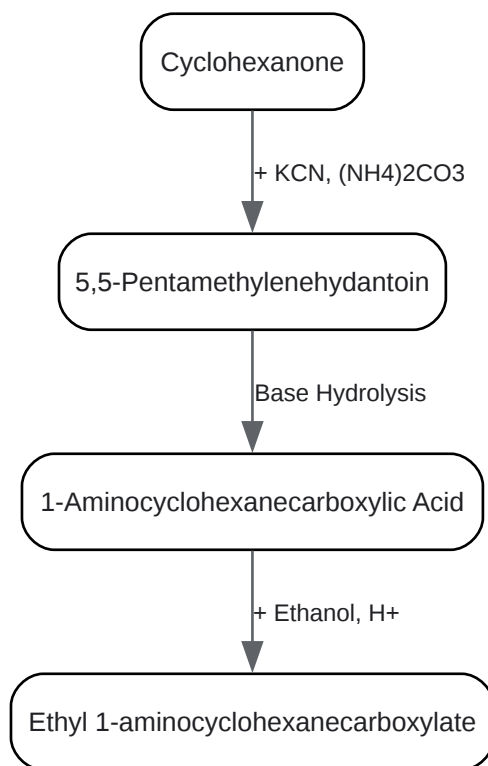
## Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the corresponding amino acid.<sup>[4][5]</sup>

Experimental Protocol:

- Hydantoin Formation:
  - Cyclohexanone is heated with potassium cyanide (or sodium cyanide) and ammonium carbonate in a solvent such as aqueous ethanol.<sup>[4][6]</sup> This reaction forms a spiro hydantoin intermediate, 5,5-pentamethylenehydantoin.
- Hydrolysis and Esterification:
  - The hydantoin is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 1-aminocyclohexanecarboxylic acid.

- Subsequent esterification with ethanol under acidic conditions affords the final product, **Ethyl 1-aminocyclohexanecarboxylate**.



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Caption: Bucherer-Bergs Reaction Workflow.

## Applications in Drug Development

**Ethyl 1-aminocyclohexanecarboxylate** serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Gabapentin.

### Precursor to Gabapentin

Gabapentin, an anticonvulsant and analgesic drug, is structurally related to the neurotransmitter GABA.[7] Several synthetic routes to Gabapentin utilize intermediates derived from **Ethyl 1-aminocyclohexanecarboxylate**. One common strategy involves the conversion of the ester to a suitable intermediate that can undergo rearrangement or functional group manipulation to yield the final drug substance.[8]

The general synthetic pathway involves the transformation of the amino and ester groups of **Ethyl 1-aminocyclohexanecarboxylate** to construct the (aminomethyl)cyclohexylacetic acid structure of Gabapentin.



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Caption: Role as a Gabapentin Precursor.

## Spectroscopic Data

Characterization of **Ethyl 1-aminocyclohexanecarboxylate** is typically performed using standard spectroscopic techniques. While a comprehensive dataset is not publicly available, related compounds show characteristic peaks. For instance, the parent compound, 1-aminocyclohexanecarboxylic acid, has been analyzed by GC-MS.[9] The infrared spectrum of the hydrochloride salt of a similar compound, ethyl 1-aminocyclopropane-1-carboxylate, has also been documented.[10] Researchers synthesizing **Ethyl 1-aminocyclohexanecarboxylate** would typically confirm its structure using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Conclusion

**Ethyl 1-aminocyclohexanecarboxylate** is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of pharmaceutically active compounds like Gabapentin. The synthetic routes to this compound are well-established, primarily relying on the Strecker synthesis or the Bucherer-Bergs reaction starting from cyclohexanone. Its utility as a building block for more complex molecules underscores its importance for professionals in the fields of chemical research and drug development.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 1-aminocyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168046#cas-number-for-ethyl-1-aminocyclohexanecarboxylate]

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